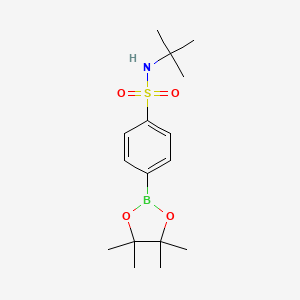

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C16H26BNO4S and a molecular weight of 339.26 g/mol . This compound is used primarily in scientific research and industrial applications, particularly in the field of organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester typically involves the reaction of 4-bromophenylboronic acid with tert-butylamine and pinacol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The tert-butylamino group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylphenylboronic acid: Similar in structure but lacks the sulfonyl and pinacol ester groups.

Phenylboronic acid pinacol ester: Lacks the tert-butylamino and sulfonyl groups.

4-(tert-Butylamino)phenylboronic acid: Similar but lacks the pinacol ester group.

Uniqueness

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is unique due to the presence of both the tert-butylamino and sulfonyl groups, which enhance its stability and reactivity in various chemical reactions. The pinacol ester group further increases its solubility and ease of handling in synthetic applications .

Actividad Biológica

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is a compound of interest in medicinal and organic chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H22BNO4S

- Molecular Weight : 323.25 g/mol

- CAS Number : 706820-95-3

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound is known to inhibit certain targets, which can disrupt critical biochemical pathways.

Target Enzymes

- Dihydrofolate Reductase (DHFR) : This enzyme is essential for folate metabolism and nucleotide synthesis. Inhibition can lead to reduced cell proliferation.

- Enoyl-ACP Reductase : Critical in fatty acid synthesis, inhibition affects lipid metabolism.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Nucleotide Synthesis : By inhibiting DHFR, it reduces the availability of nucleotides necessary for DNA and RNA synthesis.

- Fatty Acid Metabolism : Inhibition of enoyl-ACP reductase leads to decreased fatty acid production, affecting energy metabolism.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis through the inhibition of key metabolic enzymes.

- Antimicrobial Efficacy : Research indicated that this compound displayed potent antibacterial activity against Gram-positive bacteria by disrupting folate metabolism, leading to impaired DNA synthesis.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. It is classified for research purposes only and should not be used in medicinal applications without further investigation into its safety profile.

Propiedades

IUPAC Name |

N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-12(9-11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVAQUSOEGIPTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585940 |

Source

|

| Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-63-9 |

Source

|

| Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.